N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
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Overview
Description
N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzothiazole ring, a thienyl group, and a cinchoninohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with 4-methyl-1,3-benzothiazole, which can be synthesized from o-aminothiophenol and acetic acid under acidic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Formation of the Cinchoninohydrazide Moiety: This step involves the reaction of cinchoninic acid with hydrazine hydrate under reflux conditions to form the hydrazide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)hydrazide
- N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)carbohydrazide
Uniqueness
N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole and thienyl groups contribute to its stability and reactivity, while the cinchoninohydrazide moiety may enhance its biological activity.
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS2/c1-13-6-4-9-19-20(13)24-22(29-19)26-25-21(27)15-12-17(18-10-5-11-28-18)23-16-8-3-2-7-14(15)16/h2-12H,1H3,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKQRBLCDHWCTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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